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Compound of Interest

Compound Name: 7-Fluoroquinolin-4-ol

Cat. No.: B1333264

An In-depth Examination of the Physicochemical Properties, Reactivity, and Applications of a
Key Synthetic Intermediate

Introduction

7-Fluoroquinolin-4-ol is a heterocyclic organic compound that has garnered significant
interest within the scientific community, particularly in the fields of medicinal chemistry and
materials science. As a fluorinated derivative of 4-hydroxyquinoline, its unique electronic
properties and synthetic versatility make it a valuable building block for the development of
novel therapeutic agents and functional materials. The strategic placement of a fluorine atom at
the 7-position can profoundly influence the molecule's pharmacokinetic and pharmacodynamic
properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
[2]

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 7-Fluoroquinolin-4-ol. It is intended for researchers, scientists, and drug
development professionals, offering in-depth, field-proven insights into its characterization,
reactivity, and practical applications. The narrative moves beyond a simple recitation of data,
explaining the causality behind its chemical behavior and the rationale for established
experimental protocols.

Molecular and Physical Properties
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The fundamental physical and chemical characteristics of 7-Fluoroquinolin-4-ol are
summarized below. These properties are crucial for its handling, characterization, and
application in synthetic chemistry.

Property Value Source(s)
CAS Number 1679-66-9 [3]
Molecular Formula CoHeFNO [4]
Molecular Weight 163.15 g/mol [4]
Appearance Off-white to light brown solid [5]
Melting Point >250 °C [6]
Boiling Point ~338.-2 °C at 760 mmHg 7]
(Predicted)

Limited solubility in water,
Solubility soluble in organic solvents like  [2]
DMSO and DMF.

Note: Some physical properties, such as boiling point, are predicted values from computational
models due to the high melting point of the compound.

Structural Elucidation and Spectroscopic Profile

Accurate structural confirmation of 7-Fluoroquinolin-4-ol is paramount for its use in research
and development. Standard spectroscopic techniques provide a detailed fingerprint of the
molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 7-
Fluoroquinolin-4-ol.

e 1H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on
the quinoline core. The protons on the fluorinated ring will exhibit splitting patterns influenced
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by the fluorine atom (H-F coupling). The hydroxyl proton (OH) may appear as a broad
singlet, and its chemical shift can be concentration-dependent and may exchange with D20.

e 13C NMR: The carbon spectrum will show nine distinct signals corresponding to the carbon
atoms of the quinoline ring. The carbon atom bonded to the fluorine (C-7) will show a large
one-bond coupling constant (*JCF), which is a definitive indicator of fluorination at that
position. The chemical shifts of C-5, C-6, and C-8 will also be influenced by the fluorine
substituent.[8]

e 19F NMR: Fluorine NMR provides a direct method to confirm the presence and chemical
environment of the fluorine atom. 7-Fluoroquinolin-4-ol will exhibit a single resonance in
the 1°F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9]

o O-H Stretch: A broad absorption band is typically observed in the region of 3400-3200 cm™1,
characteristic of the hydroxyl group's stretching vibration, often broadened by hydrogen
bonding.

e C=0 Stretch (Keto form): Due to tautomerism (see Section 3.1), a strong absorption band
may be present around 1650-1600 cm~1, corresponding to the carbonyl (C=0) stretch of the
keto tautomer (7-fluoroquinolin-4(1H)-one).[8]

e C=C and C=N Stretches: Multiple sharp peaks in the 1600-1450 cm~1 region are indicative of
the aromatic ring and C=N bond vibrations.

e C-F Stretch: A strong, sharp absorption band in the 1250-1000 cm~1 region is characteristic
of the C-F bond stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the
molecule's fragmentation pattern.[9]

e Molecular lon Peak (M*): In Electron Impact (EI-MS), the molecular ion peak should be
observed at an m/z ratio corresponding to the molecular weight of the compound (163.15).
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High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition (CeHsFNO).

Chemical Properties and Reactivity

The reactivity of 7-Fluoroquinolin-4-ol is dictated by the interplay of its functional groups: the
hydroxyl group, the quinoline ring system, and the fluorine substituent.

Keto-Enol Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence in a tautomeric equilibrium
between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one).[10]
[11][12] This equilibrium is fundamental to its reactivity and spectroscopic characterization. For
most 4-hydroxyquinolines, the equilibrium heavily favors the keto tautomer, which is stabilized
by the formation of an amide-like system.[13]
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// Equilibrium arrows enol -> keto [dir=forward, label="=", fontsize=24, color="#4285F4"]; keto -
> enol [dir=forward, label="", fontsize=24, color="#4285F4"]; } Keto-Enol Tautomerism of 7-
Fluoroquinolin-4-ol.

Expert Insight:The predominance of the keto form explains why the IR spectrum often shows a
strong carbonyl (C=0) absorption. In solution, the ratio of tautomers can be influenced by
solvent polarity and pH. This equilibrium is crucial, as the reactivity of the molecule can
proceed from either tautomer, enabling it to act as a nucleophile through the oxygen (enol form)
or nitrogen (keto form).

Acidity and Basicity

The pKa of 7-Fluoroquinolin-4-ol is influenced by both the acidic hydroxyl group and the basic
quinoline nitrogen. The electron-withdrawing nature of the fluorine atom increases the acidity of
the hydroxyl group compared to the non-fluorinated parent compound, 4-hydroxyquinoline.

Synthetic Reactivity
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7-Fluoroquinolin-4-ol is a versatile intermediate for further chemical modification.

o O-Alkylation/O-Acylation: The hydroxyl group can be readily alkylated or acylated under
basic conditions to form ethers and esters, respectively.

o N-Alkylation: The ring nitrogen of the predominant keto tautomer can be alkylated, for
example, using alkyl halides in the presence of a base.

» Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions,
such as nitration or halogenation. The position of substitution will be directed by the existing
substituents (hydroxyl/oxo and fluorine groups).

Synthesis and Characterization Workflow

A common route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction or its
variations. A generalized workflow for the synthesis and subsequent characterization is outlined
below.

/ Nodes Reactants [label="Reactants\n(e.g., 3-Fluoroaniline and\nDiethyl malonate)"];
Reaction [label="Cyclization Reaction\n(e.g., Conrad-Limpach)", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Quenching,
Extraction)"]; Purification [label="Purification\n(Recrystallization or\nColumn
Chromatography)"]; Product [label="Pure 7-Fluoroquinolin-4-ol", shape=cylinder,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization",
shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR (*H, 13C,
19F)"]; MS [label="Mass Spectrometry (MS)"]; IR [label="IR Spectroscopy"]; MP [label="Melting
Point (MP)"];

/I Edges Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification ->
Product; Product -> Characterization; Characterization -> NMR [dir=none]; Characterization ->
MS [dir=none]; Characterization -> IR [dir=none]; Characterization -> MP [dir=none]; }
Synthesis and Characterization Workflow.

Protocol: Representative Synthesis via Gould-Jacobs
Reaction

This protocol describes a common method for synthesizing the quinoline core.
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Objective: To synthesize 7-Fluoroquinolin-4-ol from 3-fluoroaniline.
Materials:

e 3-Fluoroaniline

o Diethyl (ethoxymethylene)malonate (DEEM)

o Dowtherm A (or other high-boiling point solvent)

» Ethanol

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

Procedure:

e Step 1: Condensation: In a round-bottom flask, mix equimolar amounts of 3-fluoroaniline and
diethyl (ethoxymethylene)malonate. Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours.
The progress can be monitored by TLC. This step forms the intermediate enamine.

o Rationale:This is a nucleophilic addition-elimination reaction where the aniline nitrogen
attacks the electron-deficient carbon of the double bond in DEEM, followed by the
elimination of ethanol.

o Step 2: Cyclization: Add the crude intermediate from Step 1 to a high-boiling point solvent
like Dowtherm A. Heat the mixture to a high temperature (typically ~250 °C) to induce
thermal cyclization.

o Rationale:The high temperature provides the activation energy needed for the
intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the
aniline ring to form the quinoline core, yielding ethyl 7-fluoro-4-hydroxyquinoline-3-
carboxylate.

o Step 3: Hydrolysis and Decarboxylation: Cool the reaction mixture and carefully dilute it with
a solvent like hexane to precipitate the product from Step 2. Isolate the solid and add it to an
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agueous solution of sodium hydroxide (e.g., 10% NaOH). Reflux the mixture until the
hydrolysis of the ester and subsequent decarboxylation are complete (monitor by TLC).

o Rationale:The basic conditions hydrolyze the ethyl ester to a carboxylate salt. Upon
heating, this intermediate readily decarboxylates to form the desired 7-fluoroquinolin-4-
ol.

o Step 4: Purification (Self-Validation): Cool the basic solution and filter if necessary. Acidify the
filtrate with concentrated HCI to a pH of ~5-6. The product, 7-Fluoroquinolin-4-ol, will
precipitate out of the solution.

o Collect the solid by vacuum filtration and wash with cold water.
o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).

o Validation: Confirm the purity and identity of the final product by measuring its melting
point and comparing it to the literature value (>250 °C).[6] Further validation must be
performed using the spectroscopic methods outlined in Section 2.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and fluoroquinolones, in
particular, are a cornerstone of antimicrobial therapy.[1] 7-Fluoroquinolin-4-ol serves as a key
starting material for the synthesis of a wide range of biologically active molecules.

o Anticancer Agents: The 4-quinolone structure is integral to compounds that act as tyrosine
kinase inhibitors and topoisomerase inhibitors.[14][15] The fluorine atom can enhance
binding affinity and improve metabolic stability, making derivatives of 7-Fluoroquinolin-4-ol
attractive candidates for anticancer drug discovery.[14][16]

o Antibacterial Agents: While distinct from the fluoroquinolone antibiotics that typically feature a
carboxylic acid at the 3-position, the 7-fluoro-4-quinolone core is a component in the design
of new antibacterial agents targeting various bacterial processes.[17][18]

o Other Therapeutic Areas: The versatility of the quinoline scaffold allows for its incorporation
into compounds targeting a wide array of diseases, including malaria, viral infections, and
inflammatory conditions.[1][19]
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Safety and Handling

As with all laboratory chemicals, 7-Fluoroquinolin-4-ol should be handled with appropriate
care.

o Hazard Statements: May cause skin, eye, and respiratory irritation.[20]

o Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust
and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling
and disposal information.[7]

Conclusion

7-Fluoroquinolin-4-ol is a compound of significant scientific importance, characterized by its
stable, high-melting-point solid form and its existence in a keto-enol tautomeric equilibrium. Its
well-defined spectroscopic profile allows for unambiguous identification, while its chemical
reactivity makes it an adaptable intermediate for organic synthesis. The strategic presence of a
fluorine atom enhances its potential as a scaffold in drug discovery, particularly in the
development of novel anticancer and antimicrobial agents. This guide has provided a detailed
technical overview intended to support and inform the research and development efforts of
scientific professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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